Fluorescence-Based RNA Sensing: Selective Binding to Orphan Cytosine over Structurally Similar Pteridines
2,4-Diamino-6,7-dimethylpteridine functions as a fluorescent ligand that exhibits strong and selective binding to an orphan cytosine opposite an abasic site in RNA duplexes, a property that is not observed with a structurally similar pteridine derivative lacking the specific 6,7-dimethyl substitution [1]. The substituents attached to the pteridine ring have a significant effect on this binding behavior, establishing 2,4-diamino-6,7-dimethylpteridine as the active and selective ligand for this specific RNA sensing application [2].
| Evidence Dimension | Selective binding to orphan cytosine in RNA duplexes |
|---|---|
| Target Compound Data | Strong and selective binding |
| Comparator Or Baseline | Structurally-similar pteridine derivative (specific structure not disclosed in abstract) |
| Quantified Difference | Qualitative: The target compound exhibits strong and selective binding, while the comparator shows significantly altered behavior due to substituent differences. |
| Conditions | Fluorescence binding assay in RNA duplexes containing an abasic site opposite an orphan cytosine. |
Why This Matters
This evidence confirms that the compound's specific substitution pattern is not merely a structural variant but a functional necessity for achieving selective RNA binding and fluorescence-based detection.
- [1] Sato, Y., Toriyabe, Y., Nishizawa, S., & Teramae, N. (2013). 2,4-Diamino-6,7-dimethylpteridine as a fluorescent ligand for binding and sensing an orphan cytosine in RNA duplexes. Chemical Communications, 49(85), 9983-9985. View Source
- [2] Sato, Y., Toriyabe, Y., Nishizawa, S., & Teramae, N. (2013). 2,4-Diamino-6,7-dimethylpteridine as a fluorescent ligand for binding and sensing an orphan cytosine in RNA duplexes. Chemical Communications, 49(85), 9983-9985. View Source
